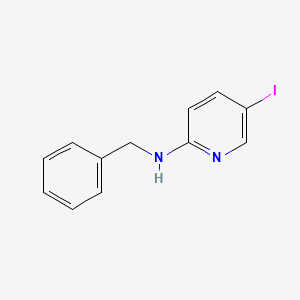

N-Benzyl-5-iodopyridin-2-amine

Description

Significance of Pyridine (B92270) and Aniline (B41778) Derivatives in Organic Synthesis

Pyridine, a six-membered heteroaromatic ring with one nitrogen atom, and its derivatives are fundamental building blocks in organic synthesis. nih.gov The nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity and physical characteristics. wikipedia.org It is less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govwikipedia.org This reactivity makes pyridine a versatile scaffold for constructing complex molecules. nih.gov Pyridine and its derivatives are integral to many important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

Aniline and its derivatives are also crucial intermediates in the production of a wide array of chemicals, including dyes, polymers, and pharmaceuticals. rsc.org The amino group on the aromatic ring can be readily modified, making anilines valuable precursors for creating diverse molecular structures. rsc.org

The combination of pyridine and aniline moieties within a single molecule, as seen in aminopyridines, creates a scaffold with a rich and tunable chemical profile. 2-Aminopyridine (B139424), for instance, is a key intermediate in the synthesis of pharmaceuticals like antihistamines. researchgate.net The dual nucleophilic nature of 2-aminopyridine allows it to react with a variety of electrophiles to form fused heterocyclic systems. sioc-journal.cn

Contextualization of N-Benzyl-5-iodopyridin-2-amine within Halogenated Aminopyridines

This compound belongs to the class of halogenated aminopyridines. These compounds are characterized by the presence of one or more halogen atoms on the pyridine ring of an aminopyridine core. The introduction of a halogen atom, in this case, iodine, significantly influences the molecule's reactivity. The iodine atom can serve as a leaving group in nucleophilic substitution reactions and is particularly useful in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com

Halogenated aminopyridines are recognized as valuable intermediates for the synthesis of biologically active molecules and fine chemicals. acs.orgresearchgate.net The specific placement of the halogen and the nature of the substituents on the amino group and the pyridine ring allow for precise control over the molecule's steric and electronic properties. This tunability is crucial for designing compounds with specific functions.

This compound, with its benzyl (B1604629) group on the amino nitrogen and an iodine atom at the 5-position of the pyridine ring, is a specific example of this class. The benzyl group can influence the compound's solubility and steric environment, while the iodo group provides a reactive site for further chemical transformations.

Overview of Research Trajectories for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a dynamic area of research, driven by the need for novel compounds in fields such as medicine and materials science. numberanalytics.comnumberanalytics.com Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability. numberanalytics.com

Key research trends include:

Catalysis: The use of transition metal catalysts (e.g., palladium, copper, rhodium) has revolutionized the synthesis of heterocyclic compounds by enabling complex bond formations under milder conditions. numberanalytics.commdpi.com

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes and reducing waste, and it is an active area of research in heterocyclic chemistry. scispace.com

Multicomponent Reactions: These reactions, where multiple starting materials combine in a single step to form a complex product, offer a highly efficient approach to building molecular diversity. mdpi.com

Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic methods, such as using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption. acs.orgscispace.com

Computational Chemistry: Computational modeling is increasingly used to predict reaction outcomes, understand reaction mechanisms, and design new heterocyclic compounds with desired properties. numberanalytics.com

The development of novel N-substituted aminopyridine architectures like this compound aligns with these research trajectories, providing versatile building blocks for the construction of more intricate and functional heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDFKPLEYRDYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670588 | |

| Record name | N-Benzyl-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125410-03-8 | |

| Record name | N-Benzyl-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of N Benzyl 5 Iodopyridin 2 Amine

The physicochemical properties of N-Benzyl-5-iodopyridin-2-amine are crucial for its application in organic synthesis. These properties are determined by its molecular structure, which features a pyridine (B92270) ring substituted with a benzylamino group and an iodine atom.

| Property | Value/Description | Source |

| CAS Number | 1125410-03-8 | chemsrc.com |

| Molecular Formula | C₁₂H₁₁IN₂ | aksci.com |

| Molecular Weight | 310.13 g/mol | aksci.com |

| Appearance | White solid | rsc.org |

| Melting Point | 128–129 °C | rsc.org |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

Direct N-Alkylation Strategies

Direct N-alkylation methods focus on forming the bond between the nitrogen of the aminopyridine and the benzyl (B1604629) group in a single key step. This can be accomplished through amination reactions of pyridyl halides or by reductive amination.

Amination Reactions of Pyridyl Halides

The reaction of a halogenated pyridine (B92270) with benzylamine (B48309) is a common strategy. For instance, the coupling of 2-chloropyridine (B119429) derivatives with benzylamine can yield N-benzylpyridin-2-amine structures. Similarly, 2-bromopyridine (B144113) can react with N-benzylformamide in the presence of a copper iodide (CuI) and 1,10-phenanthroline (B135089) catalyst to produce N-benzylpyridin-2-amine with high yields. mdpi.com The reactivity of the halogen is a crucial factor, with iodine being more reactive than bromine or chlorine, which can allow for milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for this transformation. These reactions can couple primary and secondary amines with aryl halides. nih.govacs.org For example, 3-halo-2-aminopyridines can be coupled with primary amines like benzylamine using a palladium precatalyst. nih.gov The choice of ligand is critical for the success of these couplings. nih.gov

A specific example of a direct amination approach involves the copper-catalyzed reaction of 2-amino-5-iodopyridine (B21400) with toluene (B28343) (as the benzyl source) in the presence of di-tert-butyl peroxide (DTBP). This method resulted in the formation of this compound in a 68% isolated yield. rsc.org

Table 1: Direct Amination for N-Benzyl-5-halopyridin-2-amines

| Starting Pyridine | Amine/Benzyl Source | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-5-iodopyridine | Toluene | Cu powder, DTBP | This compound | 68 |

| 2-Amino-5-chloropyridine | Toluene | Cu powder, DTBP | N-Benzyl-5-chloropyridin-2-amine | 75 |

| 2-Amino-5-bromopyridine | Toluene | Cu powder, DTBP | N-Benzyl-5-bromopyridin-2-amine | 71 |

Data sourced from a study on copper-catalyzed direct amination of benzylic hydrocarbons. rsc.org

Reductive Amination Approaches for N-Benzylation

Reductive amination offers an alternative route to N-benzylation, involving the reaction of an aminopyridine with an aldehyde in the presence of a reducing agent. This method is one of the most straightforward and cost-effective ways to form C-N bonds. nih.gov For instance, the reaction of 2-aminopyridine (B139424) with benzaldehyde, followed by reduction, can produce N-benzylpyridin-2-amine. researchgate.net

This approach can be applied to deactivated heterocyclic amines, with sodium borohydride (B1222165) in the presence of acetic acid being an effective reducing system. arkat-usa.org However, the reactivity of less nucleophilic amines can be a challenge, sometimes requiring stronger acids to facilitate the initial formation of the imine intermediate. nih.gov A one-pot reductive amination can be performed by stirring the arylaldehyde and amine in methanol (B129727) with acetic acid, followed by the addition of sodium borohydride. arkat-usa.org

Functional Group Interconversion Pathways

These strategies involve modifying a pre-existing pyridine structure to introduce the required iodo and benzylamino functionalities in separate steps.

Iodination Protocols for Pyridin-2-amines

The introduction of an iodine atom at the 5-position of the 2-aminopyridine ring is a key functional group interconversion. A common method involves the direct iodination of 2-aminopyridine. One patented method describes dissolving 2-aminopyridine in water, followed by the addition of iodine and hydrogen peroxide, to yield 2-amino-5-iodopyridine. google.com Another approach uses an aqueous iodine-potassium iodide solution for the iodination of 2-aminopyridine. google.com The choice of iodinating agent and reaction conditions can be optimized to achieve high yields and regioselectivity. ijssst.info

Table 2: Iodination of 2-Aminopyridine

| Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|

| Iodine, Hydrogen Peroxide | Water | Temperature control, reflux | 2-Amino-5-iodopyridine |

| Iodine-Potassium Iodide | Water | Extended reaction time, alkali workup | 2-Amino-5-iodopyridine |

Based on patented iodination methods. google.comgoogle.com

Benzylation of Iodinated Aminopyridines

Once 2-amino-5-iodopyridine is obtained, the final step is the introduction of the benzyl group. This can be accomplished through various N-alkylation techniques as described in section 2.1. For example, a copper-catalyzed coupling reaction between 2-amino-5-iodopyridine and a suitable benzyl source can be employed. google.com The higher reactivity of the iodo-substituent compared to other halogens can be advantageous in these coupling reactions.

Multi-Step Synthesis Sequences

Complex molecules are often constructed through multi-step sequences that combine several of the strategies mentioned above. A logical sequence for this compound would first involve the synthesis of 2-amino-5-iodopyridine. google.comnih.govsigmaaldrich.com This intermediate is a crucial building block for various organic syntheses. google.com

For example, a related synthesis of N-allyl-5-bromopyridin-2-amine involves the initial bromination of 2-aminopyridine, followed by N-allylation. A similar multi-step logic can be applied to the synthesis of the iodo- and benzyl-substituted target compound.

An in-depth examination of the synthetic routes toward this compound and its structural analogs reveals a landscape of sophisticated chemical strategies. These methods, ranging from classic protection-deprotection sequences to modern catalytic and metal-free innovations, provide chemists with a versatile toolkit for constructing these valuable molecular scaffolds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Benzyl-5-iodopyridin-2-amine, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and iodopyridine moieties.

Benzyl Group Protons: The five protons of the phenyl ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the amine nitrogen would give rise to a singlet or a doublet (if coupled to the N-H proton) around δ 4.5-4.8 ppm.

Iodopyridine Ring Protons: The pyridine (B92270) ring has three protons. The proton at the C6 position (H-6), being adjacent to the nitrogen, is expected to be the most deshielded, appearing as a doublet at the lowest field of the three, likely above δ 8.0 ppm. The proton at C4 (H-4) would appear as a doublet of doublets, and the proton at C3 (H-3) would be a doublet. Their exact chemical shifts are influenced by the electronic effects of the iodo and amino groups.

Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is expected, the chemical shift of which can vary depending on solvent and concentration but typically appears between δ 5.0 and 6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | ~ 6.4 - 6.6 | d |

| Pyridine H-4 | ~ 7.6 - 7.8 | dd |

| Pyridine H-6 | ~ 8.1 - 8.3 | d |

| Benzyl CH₂ | ~ 4.6 - 4.8 | s or d |

| Benzyl Ar-H | ~ 7.2 - 7.4 | m |

| NH | ~ 5.0 - 6.0 | br s |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected (5 for the pyridine ring and 7 for the benzyl group, assuming free rotation of the phenyl ring).

Pyridine Ring Carbons: The carbon atom attached to the iodine (C-5) would have a low chemical shift due to the heavy atom effect, expected around δ 80-90 ppm. The carbon bearing the amino group (C-2) would be highly deshielded, appearing around δ 158-160 ppm. The other pyridine carbons (C-3, C-4, C-6) would have shifts in the aromatic region, with their precise values determined by the substituent effects.

Benzyl Group Carbons: The benzylic carbon (CH₂) would resonate around δ 48-50 ppm. The aromatic carbons of the phenyl ring would appear in the typical range of δ 127-140 ppm, with the ipso-carbon (attached to the CH₂ group) being the least intense.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~ 158 - 160 |

| Pyridine C-3 | ~ 108 - 110 |

| Pyridine C-4 | ~ 145 - 147 |

| Pyridine C-5 | ~ 80 - 85 |

| Pyridine C-6 | ~ 150 - 152 |

| Benzyl CH₂ | ~ 48 - 50 |

| Benzyl C-ipso | ~ 138 - 140 |

| Benzyl C-ortho | ~ 127 - 128 |

| Benzyl C-meta | ~ 128 - 129 |

| Benzyl C-para | ~ 127 - 128 |

To confirm the assignments made from 1D NMR, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be seen between H-3 and H-4 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-3, H-4, H-6, benzylic CH₂) to its corresponding carbon signal (C-3, C-4, C-6, benzylic CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic CH₂ protons to the pyridine C-2 and the benzyl ipso-carbon would confirm the N-benzyl linkage. Correlations from H-6 to C-5 and C-4 would help assign the pyridine ring carbons.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FTIR spectrum, whether obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, would display characteristic absorption bands for the functional groups in this compound.

N-H Stretch: A sharp to medium band is expected in the region of 3350-3310 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

Aromatic C-H Stretch: Multiple weak to sharp bands would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the benzylic CH₂ group would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C and C=N Ring Stretching: Strong bands from the stretching vibrations of the pyridine and benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region.

N-H Bend: A bending vibration for the secondary amine may be observed around 1580-1550 cm⁻¹.

C-N Stretch: The stretching vibration for the aromatic C-N bond is expected to be strong and appear in the 1335-1250 cm⁻¹ range.

C-I Stretch: The carbon-iodine stretching vibration would appear at low wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Weak |

| C=C / C=N Stretch | 1600 - 1450 | Strong |

| N-H Bend | 1580 - 1550 | Medium |

| C-N Stretch | 1335 - 1250 | Strong |

| C-I Stretch | 600 - 500 | Medium-Strong |

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H and C-N show strong FTIR signals, non-polar or symmetric bonds often give stronger Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of both the pyridine and benzene rings would be prominent in the Raman spectrum, typically around 1000 cm⁻¹.

C-I Stretch: The C-I bond is highly polarizable and is expected to show a strong signal in the Raman spectrum in the 600-500 cm⁻¹ range, which can be more easily identified than in the FTIR spectrum.

Symmetric CH₂ Stretch: The symmetric stretching of the benzylic CH₂ group would also be visible.

The combination of FTIR and FT-Raman would provide a comprehensive vibrational profile, confirming the presence of all key functional groups and structural motifs within the this compound molecule.

Computational Vibrational Analysis Methods (e.g., HF, DFT)

Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, which aids in the interpretation of experimental infrared (IR) and Raman spectra. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to calculate equilibrium geometries and harmonic vibrational frequencies. nih.gov For this compound, these theoretical calculations offer a detailed assignment of its fundamental vibrational modes.

The DFT method, particularly using the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), has been shown to provide excellent agreement with experimental data for related pyridine derivatives. nih.govresearchgate.net Calculations for a similar molecule, 2-amino-5-iodopyridine (B21400), were successfully performed using the B3LYP method with a 6-31G(d,p) basis set for carbon, nitrogen, and hydrogen atoms, and the LANL2DZ pseudopotential for the iodine atom. nih.gov A similar approach would be suitable for this compound.

Theoretical frequency calculations are typically performed for the gaseous state, while experimental data is often collected from solid-state samples; this can lead to slight deviations. nih.gov To compensate for systematic errors arising from the basis set and the neglect of anharmonicity, calculated vibrational frequencies are often uniformly scaled. nih.gov A detailed interpretation of the spectrum is then achieved by analyzing the potential energy distribution (PED), which relates the calculated vibrational frequencies to specific molecular motions such as stretching, bending, and torsional modes. nih.gov

The predicted vibrational spectrum of this compound would feature characteristic bands from its distinct functional groups: the iodopyridine ring and the benzyl substituent. Key vibrational modes would include N-H stretching of the secondary amine, aromatic C-H stretching from both the pyridine and benzene rings, C=C and C=N stretching vibrations within the aromatic rings, and the C-I stretching vibration. researchgate.netscielo.org.za

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| ν(N-H) | 3350 - 3450 | Stretching of the secondary amine N-H bond. |

| ν(C-H) aromatic | 3000 - 3100 | Stretching of C-H bonds in the pyridine and benzene rings. scielo.org.za |

| ν(C-H) aliphatic | 2850 - 2960 | Asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂) group. |

| ν(C=C/C=N) | 1450 - 1610 | Aromatic ring stretching vibrations. researchgate.net |

| δ(N-H) | 1500 - 1580 | Bending (scissoring) of the N-H bond. |

| δ(CH₂) | 1440 - 1470 | Bending of the methylene group. |

| ν(C-I) | 500 - 600 | Stretching of the Carbon-Iodine bond. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₁IN₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

Under typical electrospray ionization (ESI) conditions, the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. The subsequent fragmentation of this ion in a tandem mass spectrometer (MS/MS) provides valuable structural information. The fragmentation of protonated benzylamines is well-documented and often involves characteristic cleavage pathways. nih.govresearchgate.net

The most prominent fragmentation pathway for protonated this compound is anticipated to be the heterolytic cleavage of the C-N bond connecting the benzyl group to the pyridinamine moiety. core.ac.uk This α-cleavage is a charge-directed reaction that is highly favored in benzylamine (B48309) structures. libretexts.org This cleavage would result in two main fragments: the highly stable benzyl cation (or its rearranged tropylium (B1234903) isomer) at an m/z of 91, and the protonated 2-amino-5-iodopyridine fragment. nih.govstevens.edu The observation of a strong signal at m/z 91 is a hallmark of compounds containing a benzyl group. nih.govstevens.edu

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 311.00 | [C₁₂H₁₂IN₂]⁺ | Protonated molecular ion [M+H]⁺. |

| 219.95 | [C₅H₆IN₂]⁺ | Fragment resulting from the loss of a neutral toluene (B28343) molecule, or the [M+H - C₇H₇]⁺ ion. |

| 91.05 | [C₇H₇]⁺ | Benzyl or tropylium cation, a characteristic fragment from the cleavage of the benzylic C-N bond. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present, namely the iodinated pyridine ring and the benzene ring.

The parent pyridine molecule exhibits absorption maxima (λmax) around 254 nm, which are attributed to π→π* transitions within the aromatic ring. sielc.com The substitution on the pyridine ring in this compound significantly influences its absorption spectrum. The presence of the amino group (-NH-), which acts as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands due to n→π* transitions and increased conjugation. Similarly, the iodine atom, with its lone pairs of electrons, can also contribute to this red shift.

The electronic spectrum will be a composite of the transitions associated with both the benzyl and the iodopyridinamine moieties. It is likely to show complex absorption bands in the 250-300 nm region, characteristic of substituted pyridine and benzene systems. bio-conferences.org Interactions between the iodine and the pyridine base can also lead to the formation of charge-transfer complexes, which give rise to intense and broad absorption bands. bio-conferences.orgresearchgate.net

| Predicted λmax Range (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~200-220 | π→π | Benzene Ring |

| ~260-290 | π→π | Substituted Pyridine Ring (Bathochromic shift from base pyridine λmax of 254 nm sielc.com) |

| >300 | n→π* / Charge-Transfer | Transitions involving non-bonding electrons on N and I atoms. |

Computational and Theoretical Investigations of N Benzyl 5 Iodopyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and energetic properties of molecules. For a molecule like N-Benzyl-5-iodopyridin-2-amine, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed understanding of its molecular characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of molecules. DFT methods, such as B3LYP, are frequently used to investigate the properties of substituted pyridine (B92270) derivatives. nih.gov For this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

A study on the related compound 2-amino-5-iodopyridine (B21400) calculated the equilibrium geometry and harmonic vibrational frequencies using the B3LYP method. nih.gov Similar calculations for this compound would likely involve the 6-31G(d,p) basis set for carbon, nitrogen, and hydrogen atoms, with a pseudopotential basis set like LANL2DZ for the iodine atom to account for relativistic effects. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G++(d,p)) (Note: The following data is illustrative and based on typical values for similar structures, as direct computational studies on the target molecule are not available.)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| N-C (benzyl) Bond Length | ~1.45 Å |

| C-N-C Bond Angle (amine) | ~120° |

| Pyridine Ring C-N-C Angle | ~117° |

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to studying molecular systems. While often less accurate than DFT in predicting certain properties due to the lack of electron correlation, they are valuable for providing a baseline understanding. A study on 2-amino-5-iodopyridine utilized the Hartree-Fock method alongside DFT to calculate its vibrational spectra. nih.gov For this compound, HF calculations would similarly provide insights into its electronic structure and geometry. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), could offer more accurate results by incorporating electron correlation, though at a higher computational cost.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, interactions with solvent molecules, and potential intermolecular interactions in condensed phases.

While specific MD studies on this compound are not available, research on other substituted pyridine derivatives demonstrates the utility of this approach. acs.org An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for all atoms in the system. This would allow for the exploration of different conformations of the benzyl (B1604629) group relative to the pyridine ring and the dynamics of hydrogen bonding involving the amine group. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Analysis of Electronic Structure and Reactivity Descriptors

Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is typically visualized as a color-coded map projected onto the electron density surface of the molecule.

For this compound, the MEP would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the amine nitrogen, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and potentially a region of positive electrostatic potential on the iodine atom along the C-I bond axis, known as a σ-hole. researchgate.net This σ-hole would make the iodine atom a potential site for halogen bonding interactions.

Table 2: Predicted Electrostatic Potential (ESP) Maxima and Minima for this compound (Note: The following data is illustrative and based on general principles and data for analogous compounds.)

| Atom/Region | Predicted ESP Value (kcal/mol) |

| Pyridine Nitrogen | ~ -35 |

| Amine Nitrogen | ~ -25 |

| Iodine (σ-hole) | ~ +15 |

| Amine Hydrogens | ~ +30 |

Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the 2-aminopyridine (B139424) moiety, particularly on the amine nitrogen and the π-system of the pyridine ring. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the benzyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. ijret.org

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar aromatic amines.)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 |

| LUMO | ~ -0.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Quantum chemical calculations on various aminopyridines have shown that the HOMO-LUMO gap is a crucial parameter in determining their electronic properties and reactivity. ijret.org The presence of the electron-donating benzylamino group and the electron-withdrawing iodine atom would significantly influence the energies and distributions of the frontier orbitals in this compound.

Prediction of Reaction Pathways and Transition States

Computational and theoretical chemistry serve as powerful tools for elucidating the potential reaction pathways and characterizing the transition states of molecules like this compound. While specific computational studies detailing the reaction dynamics of this exact molecule are not extensively available in public literature, we can infer its likely reactivity based on its constituent functional groups—a 5-iodopyridine core and an N-benzylamino substituent. The prediction of reaction pathways for such a molecule generally falls into categories such as palladium-catalyzed cross-coupling reactions at the C-I bond and potential transformations involving the amino group.

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. semanticscholar.orgnih.gov Such studies allow for the identification of intermediates and, crucially, the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energy of these transition states, chemists can predict reaction rates and determine the most favorable reaction pathway among several possibilities. acs.org

A significant area of predicted reactivity for this compound is its participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are highly relevant for functionalizing the pyridine ring at the iodinated position.

Computational models of these catalytic cycles typically involve the elucidation of three key steps:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of the iodopyridine. DFT calculations can model the geometry of the transition state for this step and determine its activation energy. nih.gov

Transmetalation: In reactions like the Suzuki-Miyaura coupling, this step involves the transfer of an organic group from a boronic acid derivative to the palladium center. The role of the base in facilitating this step is a key focus of computational studies. nih.govresearchgate.net For a Buchwald-Hartwig amination, this would involve the coordination of another amine.

Reductive Elimination: The final step where the new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated. nih.gov Computational analysis of this step helps in understanding the steric and electronic factors that influence the formation of the final product.

The following table illustrates the type of data that a DFT study on a model Suzuki-Miyaura cross-coupling reaction involving a 5-iodopyridine derivative might generate. The values presented are hypothetical and serve to demonstrate the nature of the insights gained from such computational investigations.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

| Oxidative Addition | Pd(0) + 5-iodopyridine | 0.0 | - |

| TS_OA | +15.2 | C-I bond elongation, C-Pd and I-Pd bond formation | |

| Pd(II) intermediate | -5.4 | Square planar Pd complex | |

| Transmetalation | TS_Trans | +12.8 | Bridging boronate species |

| Pd(II)-aryl intermediate | -8.1 | Aryl group transferred to Pd | |

| Reductive Elimination | TS_RE | +18.5 | C-C bond forming |

| Product + Pd(0) | -25.0 | - |

TS_OA: Transition State of Oxidative Addition; TS_Trans: Transition State of Transmetalation; TS_RE: Transition State of Reductive Elimination. The energies are relative to the starting materials.

Beyond cross-coupling reactions, theoretical studies could also predict other potential reaction pathways, such as those involving the N-benzyl group or the amine moiety. For instance, the nitrogen atom's lone pair could participate in various acid-base or nucleophilic reactions, and the benzyl group could undergo transformations under different conditions. Computational chemistry provides the means to explore these possibilities, offering predictions that can guide experimental work and lead to the discovery of new synthetic routes.

Solid State Structural Analysis: X Ray Crystallography

Crystal Growth and Characterization

Information regarding the specific methodologies for the crystal growth of N-Benzyl-5-iodopyridin-2-amine is not available. General techniques for growing organic single crystals, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization, would likely be explored. The characterization of any resulting crystals would involve techniques like optical microscopy to assess quality and single-crystal X-ray diffraction to determine the unit cell parameters and space group.

Determination of Molecular Conformation and Packing Arrangements

Without experimental data, the precise molecular conformation, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and benzyl (B1604629) rings, remains undetermined. Similarly, the arrangement of molecules within the crystal lattice, which constitutes the crystal packing, is unknown.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The chemical structure of this compound suggests the potential for several types of intermolecular interactions that would be crucial in dictating its solid-state architecture. The presence of an iodine atom makes it a candidate for forming halogen bonds, where the iodine acts as a halogen bond donor. The secondary amine group provides a hydrogen bond donor (N-H), and the pyridine nitrogen atom can act as a hydrogen bond acceptor. A detailed analysis of these interactions would require crystallographic data.

Polymorphism Studies

There are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can have significant impacts on their physical properties. An investigation into the potential polymorphs of this compound would require screening various crystallization conditions and characterizing the resulting solid forms.

Derivatization and Functionalization Strategies Based on N Benzyl 5 Iodopyridin 2 Amine

Site-Selective Functionalization of the Pyridine (B92270) Ring

The iodine atom at the C5 position of the pyridine ring is the most prominent site for selective functionalization. As an aryl iodide, it serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions applicable to this site include:

Suzuki-Miyaura Coupling: This reaction pairs the C5-iodo position with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is highly versatile for introducing aryl, heteroaryl, or alkyl groups at this position. wikipedia.orgdaneshyari.comlibretexts.orgnih.gov

Sonogashira Coupling: This method introduces alkynyl groups by coupling the C5-iodo position with a terminal alkyne. wikipedia.orgorganic-chemistry.orgsoton.ac.uk This is a powerful tool for creating rigid, linear extensions from the pyridine core. The reaction is typically carried out under mild conditions using palladium and copper co-catalysts. wikipedia.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the C5 position with an alkene, resulting in a substituted vinylpyridine derivative. nih.govwikipedia.orgorganic-chemistry.org This reaction is a reliable method for introducing alkenyl substituents.

Buchwald-Hartwig Amination: This reaction creates a new C-N bond by coupling the C5-iodo position with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org It allows for the introduction of a wide array of amino functionalities, significantly expanding the molecular diversity.

Beyond the C5 position, other sites on the pyridine ring could potentially be functionalized through C-H activation strategies, although these are generally more challenging and require specific directing groups or catalysts to achieve selectivity, for instance at the C4 position. acs.orgnih.gov

| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Resulting Functional Group | Hypothetical Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl (Phenyl) | N-Benzyl-5-phenylpyridin-2-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl (Phenylethynyl) | N-Benzyl-5-(phenylethynyl)pyridin-2-amine |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl (Styrenyl) | N-Benzyl-5-styrylpyridin-2-amine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Amine (Morpholinyl) | N-Benzyl-5-morpholinopyridin-2-amine |

Modifications at the N-Benzyl Moiety

The N-benzyl group serves not only as a protecting group for the 2-amino function but also as a handle for further molecular modifications.

Debenzylation: A common synthetic step is the removal of the benzyl (B1604629) group to liberate the primary amine. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). Acetic acid can be used to facilitate this process in cases where deprotection is difficult. nih.govnih.govresearchgate.net The resulting 5-iodo-pyridin-2-amine is a valuable intermediate for subsequent reactions where the primary amine is required for cyclization or other transformations.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The N-pyridin-2-ylamino)methyl substituent acts as an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the benzyl ring. sci-hub.box

C-H Activation: Advanced synthetic methods allow for the direct functionalization of C-H bonds. The benzylic C(sp³)-H bonds or the C(sp²)-H bonds on the phenyl ring could potentially be targeted for functionalization using appropriate transition metal catalysts, offering a direct route to more complex structures. rsc.orgorganic-chemistry.orgresearchgate.net

| Modification Type | Reagents (Typical) | Resulting Moiety | Hypothetical Product Name |

|---|---|---|---|

| Debenzylation | H₂, Pd/C, EtOH/AcOH | Primary Amine | 5-Iodopyridin-2-amine |

| Para-Nitration | HNO₃, H₂SO₄ | 4-Nitrobenzyl | 5-Iodo-N-(4-nitrobenzyl)pyridin-2-amine |

| Para-Bromination | Br₂, FeBr₃ | 4-Bromobenzyl | N-(4-Bromobenzyl)-5-iodopyridin-2-amine |

Synthesis of Fused Heterocyclic Systems

The 2-aminopyridine (B139424) scaffold within N-Benzyl-5-iodopyridin-2-amine is a well-established precursor for the synthesis of various fused bicyclic heteroaromatic systems, which are prevalent in medicinal chemistry. acs.org The reaction typically involves the participation of both the exocyclic amino nitrogen and the endocyclic ring nitrogen.

Imidazo[1,2-a]pyridines: These can be synthesized via the classic Tschitschibabin reaction, which involves the condensation of the 2-aminopyridine with an α-haloketone. bio-conferences.orge3s-conferences.org Alternatively, multicomponent reactions involving the 2-aminopyridine, an aldehyde, and a third component like an isonitrile or alkyne can provide rapid access to highly substituted imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.netnih.gov

nih.govorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]pyridines: This ring system can be constructed through the reaction of the 2-aminopyridine with nitriles under oxidative conditions, often mediated by a copper catalyst. nih.gov

nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridines: These isomers are accessible through the cyclization of an intermediate formed from the reaction of 2-hydrazinopyridines (which can be derived from 2-halopyridines) with various one-carbon synthons. organic-chemistry.org An alternative pathway involves the palladium-catalyzed addition of hydrazides to a 2-halopyridine followed by dehydration.

In these syntheses, the N-benzyl and C5-iodo substituents would be carried through the reaction, yielding functionalized fused systems that are primed for further derivatization.

| Target Fused System | Reagent(s) Example | General Method | Resulting Fused Core |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Bromoacetophenone | Tschitschibabin Reaction | 2-Phenyl-7-iodo-N-benzyl-imidazo[1,2-a]pyridin-5-amine (hypothetical, structure requires careful naming) |

| nih.govorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]pyridine | Benzonitrile, CuBr | Copper-catalyzed oxidative cyclization | 2-Phenyl-7-iodo- nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivative |

Creation of Poly-substituted Pyridine Derivatives

The true synthetic power of this compound lies in its capacity to serve as a platform for creating poly-substituted pyridine derivatives through sequential functionalization. By strategically combining the reactions described above, one can systematically build molecular complexity.

A hypothetical synthetic sequence could be:

C5-Functionalization: Begin with a Suzuki-Miyaura coupling to install an aryl group at the C5 position.

N-Benzyl Moiety Modification: Subsequently perform an electrophilic substitution, such as nitration, on the para-position of the N-benzyl ring.

C-H Functionalization: Employ a regioselective C-H activation protocol to introduce a new substituent at another position on the pyridine ring, for example, the C4 position. rsc.org

This stepwise approach allows for precise control over the placement of multiple, distinct functional groups around the pyridine core, yielding highly decorated molecules that would be difficult to access through other means. nih.gov

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 0 | Starting Material | N/A | This compound |

| 1 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst, Base | N-Benzyl-5-(4-methoxyphenyl)pyridin-2-amine |

| 2 | Nitration | HNO₃, H₂SO₄ | 5-(4-Methoxyphenyl)-N-(4-nitrobenzyl)pyridin-2-amine |

| 3 | Debenzylation | H₂, Pd/C | 5-(4-Methoxyphenyl)pyridin-2-amine |

| 4 | Fused Ring Formation | 2-Bromoacetophenone | 7-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine |

N Benzyl 5 Iodopyridin 2 Amine As a Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The most prominent feature of N-Benzyl-5-iodopyridin-2-amine for the synthesis of advanced scaffolds is the iodo-substituent at the 5-position of the pyridine (B92270) ring. This carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This functionality allows for the straightforward introduction of diverse substituents and the elaboration of the pyridine core into more complex, often polycyclic, heterocyclic systems.

Key cross-coupling reactions for which this compound is an ideal substrate include:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl group onto the pyridine ring. wikipedia.orgorganic-chemistry.org These products are not only valuable in their own right but are also precursors for subsequent cyclization reactions to form fused heterocycles. researchgate.netdaneshyari.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of a second nitrogen substituent by coupling with primary or secondary amines, leading to the synthesis of diaminopyridine derivatives. wikipedia.orglibretexts.org

Heck Coupling: The reaction with alkenes forges a new carbon-carbon double bond, yielding alkenylpyridine derivatives.

Stille Coupling: Coupling with organostannanes provides another reliable method for creating new carbon-carbon bonds.

The N-benzyl group serves as a protecting group for the 2-amino functionality, preventing unwanted side reactions during these transformations. It can be removed in later synthetic steps if the primary amine is required for further functionalization. nih.gov

| Reaction Type | Coupling Partner Example | Resulting Scaffold/Motif | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | N-Benzyl-5-phenylpyridin-2-amine | Pharmaceutical intermediates, liquid crystals |

| Sonogashira Coupling | Ethynyltrimethylsilane | N-Benzyl-5-(trimethylsilylethynyl)pyridin-2-amine | Precursor for fused heterocycles (e.g., pyrrolopyridines) |

| Buchwald-Hartwig Amination | Morpholine | 4-(2-(Benzylamino)pyridin-5-yl)morpholine | Bioactive molecules, ligands |

| Heck Coupling | Styrene | N-Benzyl-5-styrylpyridin-2-amine | Organic materials, functional dyes |

Role in Multi-Component Reactions

The 2-aminopyridine (B139424) framework is a well-established participant in a variety of multi-component reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. mdpi.comresearchgate.net this compound holds significant potential for use in MCRs, primarily through the reactivity of its 2-amino group and the pyridine nitrogen.

While the bulky N-benzyl group might sterically hinder some transformations, it can also be used to influence the regioselectivity of a reaction. In many cases, the N-benzyl group can be cleaved under acidic conditions, unmasking the primary amine for participation in classic MCRs. nih.gov Alternatively, the intact molecule could participate in reactions where the secondary amine is sufficiently reactive. For example, the pyridine nitrogen can participate in Ugi-type reactions to form imidazo[1,2-a]pyridines. fu-berlin.de The 2-aminopyridine moiety is also a known component in Biginelli-type reactions for the synthesis of dihydropyrimidinones and related heterocycles. nih.gov

| MCR Type | Potential Reactants | Resulting Heterocyclic Core |

|---|---|---|

| Ugi-type Reaction | Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridine |

| Biginelli-type Reaction (after debenzylation) | Aldehyde, β-Ketoester | Dihydropyrimidinone-fused pyridine |

| Hantzsch-type Pyridine Synthesis (after debenzylation) | Aldehyde, β-Dicarbonyl compound | Substituted bipyridine |

Application in Cascade and Tandem Reactions

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are a powerful strategy for rapidly building molecular complexity. This compound is an excellent substrate for designing such sequences, typically initiated by a cross-coupling reaction at the iodo-position. researchgate.net

A well-documented and highly effective cascade sequence involves an initial Sonogashira coupling followed by an intramolecular cyclization. researchgate.netdaneshyari.comorganic-chemistry.org In this process, this compound would first be coupled with a terminal alkyne. The resulting 5-alkynyl intermediate can then undergo cyclization under thermal or catalytic conditions. Depending on the reaction conditions and the structure of the alkyne, the cyclization can involve the 2-amino nitrogen to form fused five-membered rings (e.g., pyrrolo[2,3-b]pyridines) or the pyridine nitrogen to yield six-membered fused systems like pyrido[1,2-a]pyrimidinium derivatives. Such fused heterocyclic cores are prevalent in biologically active compounds. thieme-connect.com

| Step | Reaction | Intermediate/Product | Resulting Fused Scaffold |

|---|---|---|---|

| 1 | Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene) | N-Benzyl-5-(phenylethynyl)pyridin-2-amine | - |

| 2 | Intramolecular cyclization (e.g., 5-exo-dig) | 1-Benzyl-5-(phenyl)-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine |

Catalyst Ligand Precursor

The structural features of this compound make it a promising candidate as a precursor for the synthesis of specialized ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amino nitrogen can function as a bidentate N,N-donor set, capable of chelating to a metal center.

The N-benzyl group introduces significant steric bulk near the coordination sphere, which can be crucial for inducing asymmetry in catalytic transformations. chemrxiv.org Furthermore, the C-I bond provides a reactive handle for further modification to create more complex ligand architectures. For instance, the iodo group can be converted into other donor groups, such as a phosphine, through reactions like lithium-halogen exchange followed by quenching with a chlorophosphine, or via palladium-catalyzed phosphination. This would result in a P,N-ligand, a highly valuable class of ligands known for their effectiveness in a wide range of catalytic reactions, including asymmetric hydrogenation and cross-coupling. The ability to easily modify the benzyl (B1604629) group and the pyridine backbone allows for the fine-tuning of the ligand's steric and electronic properties.

| Modification | Resulting Ligand Type | Potential Donor Atoms | Catalytic Application Area |

|---|---|---|---|

| None (direct use) | Bidentate N,N-Ligand | Pyridine-N, Amine-N | Cross-coupling, Polymerization |

| Conversion of Iodo to -PPh₂ | Bidentate P,N-Ligand | Phosphorus, Amine-N | Asymmetric Hydrogenation, Heck Reaction |

| Functionalization of Benzyl Group | Modified N,N-Ligand | Pyridine-N, Amine-N | Enantioselective Catalysis |

Future Research Directions and Advanced Methodologies

Development of More Sustainable Synthetic Routes

The imperative for green chemistry is guiding the development of new synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. A significant area of advancement is the N-alkylation of amines using alcohols, which serves as a sustainable alternative to traditional methods employing alkyl halides.

One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated amine with water as the sole byproduct. acs.org This strategy avoids the use of stoichiometric organometallic reagents or pre-functionalized starting materials.

A notable example is the use of a Zinc(II) complex with a redox-active azo-aromatic ligand to catalyze the N-alkylation of various amines with alcohols. acs.org This system facilitates the dehydrogenation of the alcohol and the subsequent reductive amination under relatively mild conditions. Applying this logic to the synthesis of N-Benzyl-5-iodopyridin-2-amine would involve reacting 5-iodopyridin-2-amine with benzyl (B1604629) alcohol. This approach is inherently more sustainable than conventional methods that use benzyl chloride or bromide, as it avoids the formation of halide waste streams. acs.org

| Feature | Conventional Route (e.g., Benzyl Halide) | Sustainable Route (e.g., Borrowing Hydrogen) |

| Alkylating Agent | Benzyl chloride, Benzyl bromide | Benzyl alcohol acs.org |

| Byproduct | Halide salts (e.g., HCl, HBr) | Water acs.org |

| Atom Economy | Lower | Higher |

| Reagent Source | Often fossil fuel-derived | Alcohols can be derived from renewable feedstock acs.org |

| Catalyst | Often requires a base | Transition metal or other catalysts (e.g., Zn(II), Iridium) acs.orgmdpi.com |

Exploration of Novel Catalytic Transformations

The functionalization of this compound and its analogs is heavily reliant on catalytic methods. Research is continuously pushing the boundaries of catalysis to achieve previously difficult or impossible transformations with higher efficiency and selectivity.

A promising frontier is the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis for enantioselective cross-coupling reactions. nih.gov This methodology enables the C(sp²)–C(sp³) coupling of N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles, a motif of significant pharmaceutical relevance. nih.gov While this specific reaction builds the C-C bond adjacent to the nitrogen, the principle could be adapted for transformations involving the pyridine (B92270) core of this compound. High-throughput experimentation has been instrumental in rapidly identifying optimal ligands and reaction conditions for these complex systems. nih.gov

Palladium-catalyzed reactions remain a cornerstone of modern synthesis. mdpi.com For a molecule like this compound, the iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future work will likely focus on developing catalysts that operate under milder conditions, tolerate a wider range of functional groups, and enable novel transformations such as carbonylative cyclizations to build more complex heterocyclic scaffolds in a single step. mdpi.com

In-depth Mechanistic Elucidation of Complex Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and rationally designing new transformations. For complex catalytic cycles, such as those in palladium-catalyzed reactions, researchers are employing a combination of experimental and computational techniques to map out the entire reaction pathway.

For instance, in palladium-catalyzed carbonylative syntheses of quinazolinones from 2-aminobenzamides, a plausible mechanism involves several key steps: mdpi.com

Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-aryl bond.

Nucleophilic Attack: The amine substrate attacks the acylpalladium complex.

Intramolecular Condensation/Cyclization: The resulting intermediate undergoes cyclization.

Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for studying these pathways. researchgate.net They allow researchers to calculate the energies of intermediates and transition states, providing insights into the rate-determining steps and the origins of selectivity. Experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, provide essential validation for proposed mechanisms. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure, enabling reactions to be run safely even under conditions that would be hazardous in a batch reactor. mdpi.com

An automated, continuous flow synthesis has been developed for structurally related spirocyclic tetrahydronaphthyridines, which are valuable in drug discovery. nih.gov This system sequences multiple reaction steps, including a photoredox-catalyzed hydroaminoalkylation of a halogenated vinylpyridine followed by a palladium-catalyzed C–N bond formation. nih.gov An autosampler is used to sequentially introduce different amine substrates, allowing for the rapid generation of a library of diverse products. nih.gov This integrated approach, combining photochemistry, transition metal catalysis, and automation in a flow system, represents a powerful strategy for the synthesis and derivatization of complex molecules like this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with exothermic or hazardous reactions mdpi.com | Enhanced safety due to small reaction volumes mdpi.com |

| Scalability | Often requires re-optimization | More straightforward scaling by running longer |

| Control | Less precise control over temperature and mixing | Superior heat and mass transfer nih.gov |

| Automation | More complex to automate multi-step sequences | Readily integrated with automated pumps and collectors nih.gov |

| Productivity | Limited by reactor size and downtime | Continuous production, potentially higher throughput mdpi.com |

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding and optimizing reactions requires the ability to monitor them in real-time. Advanced spectroscopic techniques are increasingly being applied for the in-situ monitoring of chemical reactions, providing a continuous stream of data on species concentration and reaction kinetics without the need for sampling.

High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying catalytic reactions under process-relevant conditions. rsc.org For example, in-situ high-pressure ¹³C NMR has been used to study the kinetics of benzyl alcohol oxidation over a Pd/Al₂O₃ catalyst. rsc.org This technique allows for the non-invasive monitoring of reactants, intermediates, and products directly within the catalytic reactor, providing invaluable kinetic data. Such a method could be applied to monitor the formation of this compound or its subsequent catalytic transformations.

Another advanced NMR technique is Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization method that can dramatically enhance NMR signal sensitivity for certain molecules, including N-heterocycles. uni-goettingen.de This increased sensitivity can be used to study reaction mechanisms, detect low-concentration intermediates, and accelerate the acquisition of spectroscopic data, making it a valuable tool for detailed mechanistic investigations. uni-goettingen.de

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzyl-5-iodopyridin-2-amine, and what reaction conditions are optimal?

- Methodological Answer : Synthesis typically involves coupling reactions between iodinated pyridine derivatives and benzylamine. For example, analogous compounds like N-Benzylpyridin-2-amine are synthesized via condensation of benzaldehyde with pyridin-2-amine under reflux conditions . For the 5-iodo derivative, iodination of the pyridine ring prior to benzylation may be required. Purification is commonly achieved using silica gel chromatography, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) . Reaction monitoring via TLC or HPLC is recommended to ensure intermediate stability and product purity.

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation of a saturated solution (e.g., in ethanol or dichloromethane).

- Data collection using a diffractometer (e.g., Rigaku SCXmini) with Mo-Kα radiation.

- Structure refinement using SHELX software (e.g., SHELXL for small molecules), which accounts for hydrogen bonding and dihedral angles. For N-Benzylpyridin-2-amine, the benzene-pyridine dihedral angle was 67.63°, and hydrogen bonds formed R₂²(8) dimers . Software like ORTEP-3 can visualize molecular geometry .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use P95 respirators for particulate protection, nitrile gloves, and lab coats. Avoid skin contact due to potential amine toxicity .

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts.

- Waste Disposal : Collect halogenated waste separately; avoid drain disposal to prevent environmental contamination .

- Toxicity Assessment : While specific data may be limited, assume acute toxicity based on structural analogs. Conduct in vitro assays (e.g., MTT for cytotoxicity) before in vivo studies .

Advanced Research Questions

Q. How can computational tools like AutoDock4 be applied to study the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking Workflow : Prepare the ligand (this compound) and receptor (e.g., enzyme active site) using AutoDockTools. Assign partial charges and optimize hydrogen bonding.

- Flexible Sidechains : Enable receptor flexibility for residues near the binding pocket to model induced-fit interactions .

- Validation : Cross-dock against known ligands (e.g., HIV protease inhibitors) to validate scoring functions. For covalent binding, modify grid parameters to account for iodine’s electrophilic properties .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s structure or activity?

- Methodological Answer :

- Triangulation : Combine X-ray crystallography (experimental), DFT calculations (computational), and spectroscopic data (e.g., NMR) to validate bond lengths and angles .

- Data Reproducibility : Replicate synthesis and assays under controlled conditions. For bioactivity discrepancies, use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Error Analysis : In computational models, assess force field limitations (e.g., van der Waals radii for iodine) and refine parameters using high-resolution structural data .

Q. What are the best practices for designing pharmacological studies to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., pyridine derivatives with kinase inhibition ).

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 μM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases).

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹²⁵I) to track compound uptake or use CRISPR-edited cell lines to validate target specificity .

- Data Validation : Apply statistical rigor (e.g., ANOVA for triplicate assays) and use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.